

Physicochemical properties of 2-Bromo-6-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-nitro-1H-benzo[d]imidazole

Cat. No.: B1443023

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2-Bromo-6-nitro-1H-benzo[d]imidazole**

Introduction

2-Bromo-6-nitro-1H-benzo[d]imidazole is a heterocyclic organic compound featuring a benzimidazole core. This structural motif, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active molecules. The diverse biological activities of benzimidazole derivatives span antimicrobial, anticancer, antiviral, and anti-inflammatory applications. The specific substitution of a bromine atom at the 2-position and a nitro group at the 6-position of the **2-Bromo-6-nitro-1H-benzo[d]imidazole** scaffold offers a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel bioactive compounds. The bromine atom, in particular, serves as a versatile synthetic handle for introducing various functional groups through cross-coupling reactions, while the nitro group can be a key pharmacophore or be reduced to an amino group for further derivatization.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of **2-Bromo-6-nitro-1H-benzo[d]imidazole**, alongside detailed experimental protocols for their determination. This document is intended to be a foundational resource for researchers, scientists, and drug development professionals working with this compound and its analogues.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-6-nitro-1H-benzo[d]imidazole** is presented below. It is important to note that while some data is available from chemical suppliers and databases, much of the specific experimental data for this compound is not widely published. Therefore, some values are predicted based on computational models.

Property	Value	Source
CAS Number	909776-51-8	[1] [2] [3]
Molecular Formula	C ₇ H ₄ BrN ₃ O ₂	[1] [2]
Molecular Weight	242.03 g/mol	[1] [2]
Appearance	Solid (predicted)	
Melting Point	Not available	
Boiling Point	450.8 ± 37.0 °C (Predicted)	[2]
Density	1.965 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	7.39 ± 0.10 (Predicted)	[2]
Solubility	Not available	

Chemical Structure

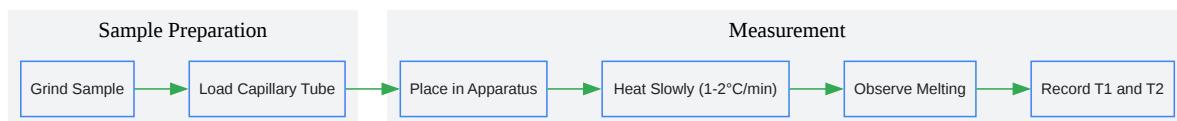
Caption: Chemical structure of **2-Bromo-6-nitro-1H-benzo[d]imidazole**.

Experimental Protocols for Physicochemical Characterization

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.

Principle: A small, finely powdered sample of the organic compound is heated slowly and uniformly. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.[4][5]


Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)[6]
- Capillary tubes (sealed at one end)[4]
- Thermometer or digital temperature probe[4][6]
- Mortar and pestle (optional, for grinding the sample)[6]
- Spatula[7]
- **2-Bromo-6-nitro-1H-benzo[d]imidazole** sample

Procedure:

- **Sample Preparation:** If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.[6]
- **Loading the Capillary Tube:** Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until a column of 2-3 mm of packed sample is at the bottom of the tube.[4]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.
- **Heating:** Begin heating the apparatus. For an unknown compound, a preliminary rapid heating can be done to determine an approximate melting point. For an accurate measurement, start heating slowly when the temperature is about 15-20°C below the expected melting point. The rate of heating should be 1-2°C per minute near the melting point.[4]

- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[4][7]
- Cooling: Allow the apparatus to cool before performing another measurement.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for melting point determination.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical physicochemical property in drug discovery and development, as it significantly influences a drug's absorption and bioavailability.[8] The shake-flask method is a widely recognized technique for determining thermodynamic solubility.[8]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.[9]

Apparatus and Materials:

- **2-Bromo-6-nitro-1H-benzo[d]imidazole** sample
- Vials with screw caps
- Constant temperature shaker/incubator
- Centrifuge

- Analytical balance
- Volumetric flasks and pipettes
- Solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4)[9]
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- Preparation: Add an excess amount of solid **2-Bromo-6-nitro-1H-benzo[d]imidazole** to a vial containing a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4). The amount added should be sufficient to ensure a saturated solution with visible undissolved solid.[9]
- Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[9]
- Phase Separation: After equilibration, remove the vials and allow them to stand to let the larger particles settle. Centrifuge the samples at a high speed to pellet all undissolved solid. [9]
- Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
- Reporting: The determined concentration is reported as the thermodynamic solubility of the compound in the specified solvent at the given temperature.

[Click to download full resolution via product page](#)

Caption: Workflow for the shake-flask solubility determination method.

Synthesis and Reactivity

Synthesis: A common method for the synthesis of benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[10][11] For **2-Bromo-6-nitro-1H-benzo[d]imidazole**, a plausible synthetic route would involve the reaction of 4-nitro-1,2-phenylenediamine with a bromo-functionalized one-carbon source. Alternatively, a common method for the preparation of 1H-Benzimidazole, 2-bromo-6-nitro is by reacting 2-bromo-6-amino-benzimidazole with nitric acid.[2]

Reactivity: The chemical reactivity of **2-Bromo-6-nitro-1H-benzo[d]imidazole** is largely dictated by its functional groups:

- **2-Bromo Group:** The bromine atom at the 2-position of the imidazole ring is susceptible to nucleophilic substitution and is an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents to build molecular complexity.
- **6-Nitro Group:** The nitro group is a strong electron-withdrawing group, which influences the electronics of the benzimidazole ring system. It can be reduced to an amino group, which can then be further functionalized, for example, through acylation or diazotization reactions.
- **Imidazole N-H:** The acidic proton on the imidazole nitrogen can be deprotonated with a base, allowing for alkylation or acylation at this position.

Applications in Research and Drug Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry.[12] Bromo- and nitro-substituted benzimidazoles, in particular, are valuable intermediates in the synthesis of compounds with a broad spectrum of biological activities.

- **Kinase Inhibitors:** Numerous bromo-substituted benzimidazole derivatives have shown potent inhibitory activity against various protein kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[12][13] The **2-bromo-6-nitro-1H-benzo[d]imidazole** scaffold can serve as a starting point for the development of novel kinase inhibitors.
- **Anticancer Agents:** The benzimidazole core is a common feature in many anticancer agents. [12] The title compound can be used as a key intermediate for synthesizing new molecules with potential cytotoxic effects against various cancer cell lines.
- **Antimicrobial Agents:** The benzimidazole scaffold is also associated with a wide range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[12] Derivatives of **2-bromo-6-nitro-1H-benzo[d]imidazole** could be explored for the development of new anti-infective agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. chembk.com [chembk.com]
- 3. 909776-51-8 | 2-Bromo-6-nitro-1H-benzo[d]imidazole - AiFChem [aifchem.com]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. studylib.net [studylib.net]
- 7. pennwest.edu [pennwest.edu]
- 8. scispace.com [scispace.com]

- 9. [benchchem.com](#) [benchchem.com]
- 10. [benchchem.com](#) [benchchem.com]
- 11. [pubs.acs.org](#) [pubs.acs.org]
- 12. [benchchem.com](#) [benchchem.com]
- 13. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- To cite this document: BenchChem. [Physicochemical properties of 2-Bromo-6-nitro-1H-benzo[d]imidazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1443023#physicochemical-properties-of-2-bromo-6-nitro-1h-benzo-d-imidazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com